

# A Comprehensive Technical Guide to Phosphonothrixin: Structure, Activity, and Experimental Protocols

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## Compound of Interest

Compound Name: **Phosphonothrixin**

Cat. No.: **B1250619**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural herbicide **Phosphonothrixin**, covering its chemical structure, mechanism of action, biosynthetic pathway, and relevant experimental methodologies. The information is intended to support research and development efforts in agrochemicals and drug discovery.

## Chemical Structure of Phosphonothrixin

**Phosphonothrixin** is a phosphonate natural product first isolated from the fermentation broth of the soil actinobacterium *Saccharothrix* sp. ST-888.[1][2] It possesses a unique molecular structure characterized by a stable carbon-phosphorus (C-P) bond and a branched five-carbon skeleton.[2]

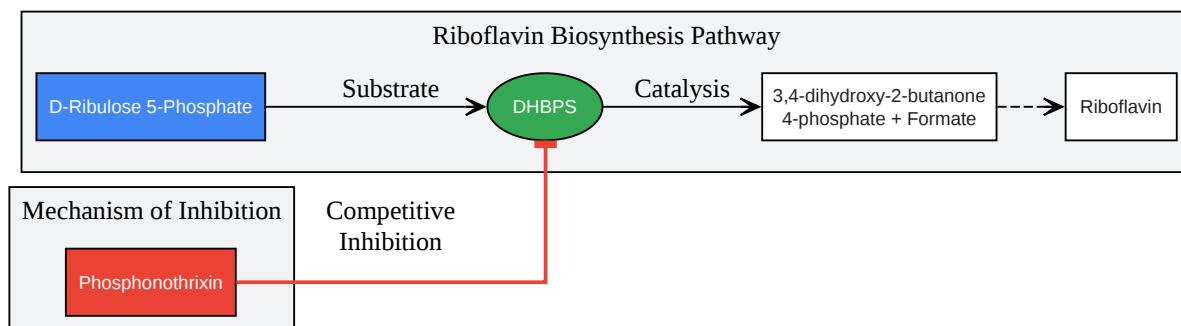
- IUPAC Name: [2-hydroxy-2-(hydroxymethyl)-3-oxobutyl]phosphonic acid
- Molecular Formula: C<sub>5</sub>H<sub>11</sub>O<sub>6</sub>P
- Molecular Weight: 198.11 g/mol
- SMILES String: CC(=O)C(CO)(CP(=O)(O)O)O

The presence of the phosphonic acid group makes **Phosphonothrixin** an analogue of phosphate esters and carboxylic acids, which is key to its biological activity.

## Mechanism of Action: Inhibition of Riboflavin Biosynthesis

**Phosphonothrixin** exerts its herbicidal effects by targeting the riboflavin (vitamin B2) biosynthesis pathway, a crucial metabolic process in plants and microorganisms that is absent in animals.<sup>[3][4]</sup> Specifically, it acts as a competitive inhibitor of the enzyme L-3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS).<sup>[3][4]</sup>

DHBPS catalyzes the conversion of D-ribulose 5-phosphate into 3,4-dihydroxy-2-butanone 4-phosphate and formate, a key step in the formation of the xylene ring of riboflavin.<sup>[3]</sup> By inhibiting this enzyme, **Phosphonothrixin** disrupts the production of riboflavin, leading to chlorosis (bleaching) and growth inhibition in susceptible plants.<sup>[1][3]</sup>



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**Fig. 1:** Mechanism of DHBPS Inhibition by **Phosphonothrixin**.

## Quantitative Data

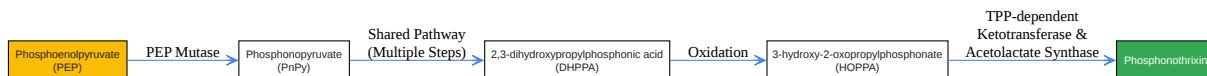
The biological activity of **Phosphonothrixin** has been characterized through both enzymatic assays and greenhouse trials. The key quantitative parameters are summarized below.

Parameter	Target/Organism	Value	Reference
IC <sub>50</sub>	Arabidopsis thaliana DHBPS	58 ± 11 μM	[3]
K <sub>i</sub>	Arabidopsis thaliana DHBPS	16.6 ± 5.0 μM	[3]
Inhibition Type	DHBPS (vs. D-ribulose-5-phosphate)	Competitive	[3]
Herbicidal Activity	Post-emergence application on various weeds	Broad-spectrum activity observed at 1280 and 5120 g/ha. Reduced activity at 80 and 320 g/ha.	[3]

## Biosynthesis of Phosphonothrixin

The biosynthesis of **Phosphonothrixin** is governed by the ftx gene cluster in *Saccharothrix* sp. ST-888.[5] The pathway begins with the rearrangement of phosphoenolpyruvate (PEP), a central metabolite, and proceeds through several phosphonate intermediates.

The initial steps, leading to the formation of 2,3-dihydroxypropylphosphonic acid (DHPPA), are shared with the biosynthesis of another phosphonate natural product, valinophos.[5][6] The pathway then diverges, with DHPPA being oxidized to 3-hydroxy-2-oxopropylphosphonate (HOPPA). The final steps involve a unique C-C bond formation catalyzed by two distinct thiamine diphosphate (TPP)-dependent enzymes to yield the final **Phosphonothrixin** structure.[6]



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